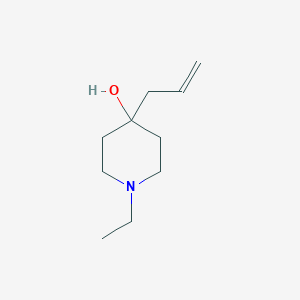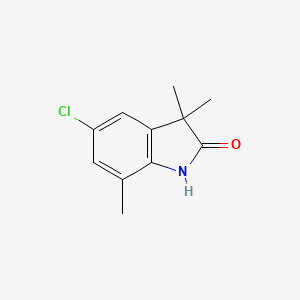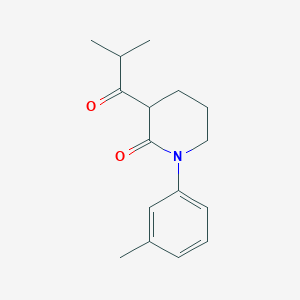![molecular formula C13H25N3O2 B13191109 5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191109.png)
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The structure of this compound includes a piperidine ring and a piperazine ring, which are both nitrogen-containing heterocycles.
Vorbereitungsmethoden
The synthesis of 5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of 4-(Propan-2-yl)piperazine with a suitable piperidine derivative under controlled conditions . The reaction typically requires the use of organic solvents such as chloroform, dichloromethane, or dimethyl sulfoxide, and may involve the use of catalysts or reagents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, such as dopamine and serotonin receptors, influencing neurotransmitter activity and exerting its effects on the central nervous system . Additionally, it may inhibit the activity of certain enzymes or proteins involved in microbial growth, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid can be compared with other piperazine derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits biological activities, including antibacterial and antipsychotic properties.
4-(Propan-2-yl)piperazine: A simpler derivative that serves as a precursor in the synthesis of more complex piperazine compounds.
1-(4-Phenylpiperazin-1-yl)pyrimidine-5: Known for its potential therapeutic applications in cancer treatment.
Eigenschaften
Molekularformel |
C13H25N3O2 |
|---|---|
Molekulargewicht |
255.36 g/mol |
IUPAC-Name |
5-(4-propan-2-ylpiperazin-1-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H25N3O2/c1-10(2)15-3-5-16(6-4-15)12-7-11(13(17)18)8-14-9-12/h10-12,14H,3-9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
MORQVUGGIGPMMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)C2CC(CNC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13191029.png)



![Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13191071.png)



![3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole](/img/structure/B13191098.png)
![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)




